molecular formula C6H5NO2 B6253294 5-ethynyl-3-methoxy-1,2-oxazole CAS No. 2137719-13-0

5-ethynyl-3-methoxy-1,2-oxazole

Cat. No.: B6253294
CAS No.: 2137719-13-0
M. Wt: 123.1
InChI Key:
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Description

5-ethynyl-3-methoxy-1,2-oxazole is a heterocyclic compound that features an oxazole ring substituted with an ethynyl group at the 5-position and a methoxy group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethynyl-3-methoxy-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxy-2-nitropropene with ethynyl magnesium bromide, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-ethynyl-3-methoxy-1,2-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-ethynyl-3-methoxy-1,2-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethynyl-3-methoxy-1,2-oxazole involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The oxazole ring can also interact with DNA or RNA, affecting their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-ethynyl-2-methoxy-1,3-oxazole
  • 5-ethynyl-4-methoxy-1,2-oxazole
  • 5-ethynyl-3-methoxy-1,2-thiazole

Uniqueness

5-ethynyl-3-methoxy-1,2-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the ethynyl and methoxy groups on the oxazole ring enhances its reactivity and potential for diverse applications .

Properties

CAS No.

2137719-13-0

Molecular Formula

C6H5NO2

Molecular Weight

123.1

Purity

95

Origin of Product

United States

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